2-[(Tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid
Description
This compound is a bicyclic proline analog featuring a tert-butoxycarbonyl (Boc) protecting group and a methyl substituent at the 3-position of the 2-azabicyclo[2.1.1]hexane scaffold. These compounds are primarily used as conformationally constrained building blocks in peptide synthesis and drug discovery, leveraging their rigid bicyclic framework to modulate secondary structure and prevent aggregation .
Key properties of the base structure (without the 3-methyl group):
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
3-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-7-8-5-12(6-8,9(14)15)13(7)10(16)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,14,15) |
InChI Key |
YPKKYJLEFNICPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC(C2)(N1C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid typically involves:
- Construction of the azabicyclo[2.1.1]hexane core, often via cyclization reactions.
- Introduction of the Boc protecting group on the nitrogen atom.
- Functional group transformations to install the carboxylic acid at the 1-position.
- Methyl substitution at the 3-position.
Key Synthetic Routes
Iodine-Promoted Cyclization and Oxidation Approach
According to recent work published in the Journal of Organic and Pharmaceutical Chemistry (2024), a multigram synthesis of related 2-azabicyclo[2.1.1]hexane derivatives was achieved via an iodine-promoted cyclization of methylenecyclobutane intermediates. The process involves:
- Cyclization of methylenecyclobutane to form a tricyclic carbamate intermediate.
- Hydrolytic cleavage of the carbamate moiety.
- Subsequent oxidation of the hydroxymethyl fragment to yield the carboxylic acid derivative.
- Boc protection is introduced by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
This method provides good control over stereochemistry and allows for the preparation of N-Boc-protected amino acids with yields around 70% in methylation steps and efficient isolation of pure amino acid products after acidification and extraction.
Photochemical and Electrophilic Addition Route
A seminal synthesis reported in The Journal of Organic Chemistry (2001) describes an efficient approach starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride , prepared via photochemical methods. The key steps include:
- Stereoselective electrophilic addition of phenylselenyl bromide to a cyclobutene dicarbamate intermediate.
- Ring closure promoted by sodium hydride to form the 2-azabicyclo[2.1.1]hexane framework.
- Reductive removal of the phenylselenyl group and deprotection steps to yield amino derivatives.
- Further functionalization to hydroxy and carboxylic acid derivatives via displacement and oxidation reactions.
This method is notable for its stereoselectivity and overall good yields, providing access to various substituted azabicyclohexane derivatives including the target carboxylic acid.
Asymmetric Synthesis via DMAP Catalytic Cyclization and Simmons-Smith Reaction
Research published in the Chinese Journal of Organic Chemistry (2014) details an asymmetric synthetic route for related 2-azabicyclohexane carboxylic acids, which can be adapted for the 3-methyl derivative. The key steps are:
- Amino protection followed by 4-dimethylaminopyridine (DMAP) catalyzed cyclization.
- Reduction and dehydration to form an alkene intermediate.
- Asymmetric Simmons-Smith cyclopropanation to introduce the bicyclic structure with control over stereochemistry.
- Hydrolysis to yield the carboxylic acid.
Yields reported include 82% for the DMAP-catalyzed step and an overall yield of about 30% for the full sequence, with diastereomeric excess (de) of 72%. The cis/trans ratio of isomers can be tuned by reaction time during the Simmons-Smith step.
Comparative Data Table of Preparation Methods
Comprehensive Research Findings and Notes
- The Boc protecting group is typically introduced using di-tert-butyl dicarbonate under basic conditions, often after ring formation and before final functional group transformations.
- The azabicyclo[2.1.1]hexane ring system is constructed by cyclization strategies that leverage strained ring closures, often involving electrophilic additions or cyclopropanation reactions.
- Oxidation steps, such as Jones oxidation, are employed to convert hydroxymethyl intermediates to carboxylic acids, crucial for obtaining the final target compound.
- The stereochemical outcome is critical, with methods allowing for control over cis/trans isomers and enantiomeric excess, which is important for biological activity and further synthetic utility.
- Multigram scale synthesis has been demonstrated, indicating the practical applicability of these methods for research and potential industrial use.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at specific positions, enabling functional group transformations:
-
Alcohol to Carboxylic Acid : Oxidation of hydroxyl intermediates (e.g., 22 ) with tetrapropylammonium perruthenate (TPAP) and N-methylmorpholine-N-oxide (NMO) yields carboxylic acid derivatives (21a ) in moderate yields (33%) .
-
Allyl to Epoxide : Reaction with m-chloroperbenzoic acid (mCPBA) converts allyl-substituted derivatives to epoxides, which are precursors for further functionalization .
| Substrate | Oxidizing Agent | Product | Yield | Source |
|---|---|---|---|---|
| Hydroxyl intermediate | TPAP/NMO | Carboxylic acid | 33% | |
| Allyl derivative | mCPBA | Epoxide | 46% |
Esterification
The carboxylic acid group reacts with alcohols under acidic or coupling conditions:
-
Methanol Esterification : Treatment with methanol and HCl gas produces methyl esters (8k ) .
-
Benzyl Ester Formation : Reaction with benzyl bromide and potassium carbonate yields benzyl esters (8j ) .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methanol/HCl | RT, 12 hr | Methyl ester | 83% | |
| Benzyl bromide/K₂CO₃ | DMF, 60°C | Benzyl ester | 46% |
Amide Bond Formation
The carboxylic acid participates in peptide coupling reactions:
-
EDCI·HCl Coupling : Reaction with benzylamine in the presence of 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDCI·HCl) forms amides .
-
TMSCHN₂ Activation : Conversion to activated esters using trimethylsilyldiazomethane (TMSCHN₂) enables efficient amide synthesis .
| Coupling Agent | Nucleophile | Product | Yield | Source |
|---|---|---|---|---|
| EDCI·HCl | Benzylamine | Amide | 78% | |
| TMSCHN₂ | Amines | Activated ester | 89% |
Deprotection Strategies
The BOC group is selectively removed under acidic conditions:
-
TFA Deprotection : Treatment with trifluoroacetic acid (TFA) cleaves the BOC group, yielding the free amine .
-
Hydrogenolysis : Palladium-catalyzed hydrogenation removes benzyl protecting groups without affecting the bicyclic core .
| Deprotection Method | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| TFA | DCM, RT, 1 hr | Free amine | 95% | |
| H₂/Pd-C | MeOH, RT | Deprotected amine | 90% |
Electrophilic Additions
The bicyclic framework reacts with electrophiles in stereoselective processes:
-
Phenylselenyl Bromide Addition : Electrophilic addition to cyclobutene dicarbamates (16 ) forms intermediates (17a ) that cyclize to 2-azabicyclo[2.1.1]hexanes under basic conditions .
-
Carbon Dioxide Insertion : Reaction with CO₂ generates carboxylic acid derivatives (8l ) .
| Electrophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| PhSeBr | NaH, THF | Cyclized product | 62% | |
| CO₂ | -78°C | Carboxylic acid | 83% |
Comparative Reactivity
The methyl substituent at C3 influences reaction pathways compared to non-methylated analogs:
| Reaction | Methylated Derivative | Non-Methylated Analog | Source |
|---|---|---|---|
| Oxidation Stability | Stabilizes carbocation intermediates | Prone to ring cleavage | |
| Esterification Rate | Faster due to steric effects | Slower |
Scientific Research Applications
2-[(Tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is a molecule with a unique bicyclic structure, featuring an azabicyclo[2.1.1]hexane framework. The presence of a tert-butoxycarbonyl group serves as a protecting group for the amine functionality, making it valuable in synthetic organic chemistry.
Applications in Organic Synthesis
- Protecting Group: The compound is used as a protecting group for amines in multi-step synthesis processes, allowing chemists to selectively manipulate other functional groups without affecting the amine.
- Precursor for Complex Molecules: It serves as a precursor in the synthesis of more complex molecules, including peptides and other biologically active compounds.
Potential Applications in Medicinal Chemistry
- Antimicrobial and Antitumor Activities: Compounds with azabicyclo structures have shown interesting biological properties, including antimicrobial and antitumor activities.
- Prodrug: The tert-butoxycarbonyl group suggests it may function as a prodrug, enhancing bioavailability or stability before conversion to an active form in biological systems.
- Pharmacological Studies: It may be evaluated for interactions with biological targets to assess potential therapeutic effects.
Structural Analogues
Several compounds share structural similarities with 2-[(Tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid:
| Compound Name | Unique Features |
|---|---|
| N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo[2.1.1]hexane | Silyl protection enhances stability |
| 2-(tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-5-carboxylic acid | Lacks methyl substitution |
Mechanism of Action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid involves its ability to act as a conformationally constrained precursor. This compound can influence the folding and stability of peptides and proteins by introducing specific structural elements that mimic natural amino acids. The molecular targets and pathways involved in its action are primarily related to its interactions with enzymes and other biomolecules during the synthesis of β-amino acids .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The position and type of substituents significantly influence physicochemical properties and applications.
Note*: The 3-methyl variant is inferred from structural analogs. Direct references to its synthesis or CAS are absent in the evidence.
Bicyclo Ring System Variations
The bicyclo ring system dictates conformational rigidity and compatibility with biological targets.
Protecting Group Variations
Protecting groups modulate solubility and reactivity during synthesis.
Table 1: Substituent Impact on Molecular Properties
| Substituent | Molecular Weight (g/mol) | LogP (Predicted) | Melting Point (°C) |
|---|---|---|---|
| None | 227.26 | 1.2 | Not reported |
| 3-methyl | 241.3 | 1.8 | Not reported |
| 4-fluoro | 245.25 | 1.5 | Not reported |
Source : Calculated using evidence-derived molecular formulas and expert estimation .
Table 2: Commercial Availability and Purity
| Compound | Supplier | Purity | Price (50 mg) |
|---|---|---|---|
| 2-[(tert-Butoxy)carbonyl]-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid | CymitQuimica | 95% | €2,057 |
| Boc-2,4-methanoproline | Combi-Blocks | 97% | Not reported |
| 4-fluoro derivative | Enamine Ltd | Not specified | Not reported |
Biological Activity
2-[(Tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (CAS Number: 2770544-81-3) is a bicyclic compound that has garnered attention in medicinal chemistry due to its structural similarity to proline and its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.
The molecular formula of the compound is , with a molecular weight of 241.28 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 241.28 g/mol |
| CAS Number | 2770544-81-3 |
| SMILES | CC(C)(C)OC(=O)N1[C@@H]2C[C@@H]2C[C@H]1C(=O)O |
Research indicates that compounds like 2-[(Tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structural resemblance to proline suggests potential involvement in protein synthesis and enzyme inhibition.
Antimicrobial Activity
Studies have shown that similar azabicyclic compounds possess antimicrobial properties. For instance, derivatives of azabicyclo compounds have been evaluated against bacterial strains, demonstrating significant inhibitory effects on growth, which could be extrapolated to the target compound.
Neuropharmacological Effects
The compound's bicyclic structure may confer neuropharmacological properties, potentially acting as an antagonist or modulator of neurotransmitter systems. Preliminary studies suggest that it may influence pathways related to dopamine and serotonin, which are crucial for mood regulation and cognitive functions.
Case Studies
- Synthesis and Evaluation : A study conducted by researchers synthesized various azabicyclo derivatives, including 2-[(Tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, and evaluated their biological activity in vitro. Results indicated promising activity against specific cancer cell lines, suggesting potential applications in oncology .
- Comparative Analysis : In a comparative study of bicyclic compounds, the target compound was analyzed alongside other proline analogs for its ability to inhibit specific enzymes linked to cancer metastasis. The findings revealed that the compound exhibited moderate inhibitory effects, warranting further investigation into its therapeutic potential .
Research Findings
Recent research highlights the importance of structural modifications in enhancing the biological activity of azabicyclo compounds. Modifications such as varying the tert-butoxy group or introducing additional functional groups can significantly alter pharmacokinetic properties and bioactivity.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-[(Tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid?
- Methodology : The tert-butoxycarbonyl (Boc) group is typically introduced via reaction with di-tert-butyl dicarbonate in a biphasic system (e.g., THF/water) under mild basic conditions (e.g., Na₂CO₃). For bicyclic systems, ensure steric hindrance is minimized during acylation by optimizing reaction time and temperature. Purification often involves chromatography (e.g., silica gel with EtOAc/heptane gradients) .
- Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-reaction. Verify Boc protection efficiency using ¹H NMR (e.g., tert-butyl proton signals at δ ~1.4 ppm) .
Q. How should researchers safely handle and store this compound?
- Handling : Use PPE (nitrile gloves, lab coat, face shield) to avoid skin/eye contact. Avoid dust formation; work in a fume hood with HEPA filtration. In case of exposure, rinse skin with water for ≥15 minutes and seek medical attention .
- Storage : Store at 2–8°C in a dry, airtight container. Label containers with hazard warnings (e.g., "Possible carcinogen" per IARC/ACGIH classifications) and ensure compatibility with common lab materials (e.g., glass, PTFE) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Primary Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
